({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid is a compound with the molecular formula C12H13N3O6S and a molecular weight of 327.31 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes an imidazolidinone ring and a sulfonyl group .
Vorbereitungsmethoden
The synthesis of ({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid involves several steps. One common synthetic route includes the reaction of 4-methyl-2,5-dioxoimidazolidin-4-yl)phenylamine with sulfonyl chloride, followed by the addition of glycine . The reaction conditions typically involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of ({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazolidinone ring structure and have similar chemical and biological properties.
Sulfonyl-containing compounds: These compounds have a sulfonyl group and exhibit similar reactivity and applications.
The uniqueness of this compound lies in its combination of the imidazolidinone ring and sulfonyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H13N3O6S |
---|---|
Molekulargewicht |
327.32 g/mol |
IUPAC-Name |
2-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonylamino]acetic acid |
InChI |
InChI=1S/C12H13N3O6S/c1-12(10(18)14-11(19)15-12)7-2-4-8(5-3-7)22(20,21)13-6-9(16)17/h2-5,13H,6H2,1H3,(H,16,17)(H2,14,15,18,19) |
InChI-Schlüssel |
BKYCTWNCTGISME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.